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Compound of Interest

Compound Name: 4-Iodo-2-methoxypyridine

Cat. No.: B1316693 Get Quote

Application Note: Synthesis of 4-Iodo-2-
methoxypyridine
Introduction
4-Iodo-2-methoxypyridine is a valuable substituted pyridine derivative utilized as a building

block in the synthesis of complex organic molecules, particularly in the development of novel

pharmaceutical agents and agrochemicals. The presence of the methoxy group and the iodine

atom at specific positions on the pyridine ring allows for diverse downstream functionalization

through various cross-coupling reactions. This application note provides a detailed protocol for

the synthesis of 4-Iodo-2-methoxypyridine via a nucleophilic aromatic substitution (SNAr)

reaction, starting from 2-fluoro-4-iodopyridine.

Principle of the Reaction
The synthesis is based on the nucleophilic aromatic substitution of the fluorine atom at the C-2

position of the pyridine ring by a methoxide anion. The pyridine ring is an electron-deficient

aromatic system, and this deficiency is enhanced by the presence of electron-withdrawing

halogen substituents. This electronic characteristic makes the ring susceptible to attack by

nucleophiles, especially at the ortho (C-2/C-6) and para (C-4) positions relative to the ring

nitrogen.[1][2]

In this specific reaction, the highly electronegative fluorine atom at the C-2 position is an

excellent leaving group, facilitating its displacement by the incoming sodium methoxide
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nucleophile.[3][4] The reaction is typically carried out in a polar aprotic solvent to ensure the

solubility of the reagents and to facilitate the substitution process.

Materials and Methods
Materials and Reagents

Reagent/Material Grade Supplier

2-Fluoro-4-iodopyridine ≥98% Commercially Available

Sodium Methoxide (NaOMe) ≥97% Commercially Available

Anhydrous Methanol (MeOH) ACS Grade Commercially Available

Dichloromethane (DCM) ACS Grade Commerically Available

Saturated aq. Sodium

Bicarbonate
Laboratory Grade N/A

Brine (Saturated aq. NaCl) Laboratory Grade N/A

Anhydrous Sodium Sulfate

(Na₂SO₄)
Laboratory Grade N/A

Diethyl Ether ACS Grade Commercially Available

Physicochemical Data of Key Compounds
Compound Formula MW ( g/mol ) M.P. (°C) B.P. (°C)

2-Fluoro-4-

iodopyridine
C₅H₃FIN 222.99 57 223

4-Iodo-2-

methoxypyridine
C₆H₆INO 235.02 N/A N/A

Note: Physical properties for 4-Iodo-2-methoxypyridine are not readily available and would be

determined upon successful synthesis and characterization.

Experimental Protocol
Synthesis of 4-Iodo-2-methoxypyridine
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Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar

and a reflux condenser, add 2-fluoro-4-iodopyridine (1.0 eq).

Solvent and Reagent Addition: Add anhydrous methanol (approx. 20 mL per gram of starting

material) to the flask. Stir the mixture until the starting material is fully dissolved. To this

solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain

for 4-6 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully remove

the methanol under reduced pressure using a rotary evaporator.

Extraction: To the resulting residue, add deionized water (30 mL) and extract with

dichloromethane (3 x 30 mL).

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate

solution (2 x 20 mL), followed by brine (1 x 20 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude 4-Iodo-2-methoxypyridine.

Purification: The crude product can be purified by column chromatography on silica gel using

a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system

such as diethyl ether/hexanes to afford the pure product.

Proposed Reaction Conditions Summary
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Parameter Value

Reactant 2-Fluoro-4-iodopyridine

Reagent Sodium Methoxide

Stoichiometry 1.2 eq of NaOMe

Solvent Anhydrous Methanol

Temperature Reflux (approx. 65°C)

Reaction Time 4-6 hours

Work-up Aqueous work-up with DCM extraction

Purification Column Chromatography or Recrystallization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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